Ecteinascidine 729

Description

Historical Context of Marine Natural Products Research

The systematic exploration of marine organisms for novel chemical compounds, often termed marine natural products research, began in earnest in the 1960s and 1970s. eco-vector.comoup.com Advancements in diving technology, such as the introduction of SCUBA, allowed researchers greater access to the marine environment, leading to the discovery of thousands of unique bioactive molecules from organisms like sponges, algae, and tunicates. nih.gov This field has since yielded several approved drugs, underscoring the pharmaceutical potential of marine biodiversity. blueremediomics.eubiosortia.com The unique and diverse chemical structures found in marine life continue to make it a promising area for drug discovery. eco-vector.com

Discovery and Initial Isolation of Ecteinascidine 729

The discovery of the ecteinascidin family, including this compound, dates back to 1990. rsc.org Researchers investigating the chemical constituents of the Caribbean tunicate Ecteinascidia turbinata isolated a series of related compounds. nih.govrsc.org An aqueous ethanol (B145695) extract of this organism had shown antitumor effects as early as 1969, but the active compounds were not identified until two decades later. rsc.org

A team led by K.L. Rinehart at the University of Illinois identified and named six new compounds: Ecteinascidins 729, 743, 745, 759A, 759B, and 770. rsc.orgillinois.edu Of these, Ecteinascidin 743 was the most abundant, though Ecteinascidin 729 was also isolated and characterized as a potent component. nih.govrsc.org

Taxonomic Origin and Biological Source of this compound: Ecteinascidia turbinata

The natural source of this compound is the colonial tunicate, Ecteinascidia turbinata. nih.govillinois.edu Tunicates, also known as ascidians or sea squirts, are marine invertebrates. E. turbinata forms colonies of many individual units called zooids and is found in the Caribbean and Mediterranean Seas. rsc.org These organisms possess a distinctive transparent tunic that can be orange or whitish in color. rsc.org

While E. turbinata is the host organism from which the ecteinascidins are extracted, further research has revealed that the compounds are likely produced by a microbial symbiont. nih.gov The bacterial symbiont, named Candidatus Endoecteinascidia frumentensis, is now believed to be the true biosynthetic source of these complex molecules. nih.govresearchgate.net This symbiotic relationship highlights the intricate chemical ecology of marine invertebrates and their associated microorganisms.

Classification within the Tetrahydroisoquinoline Alkaloid Class

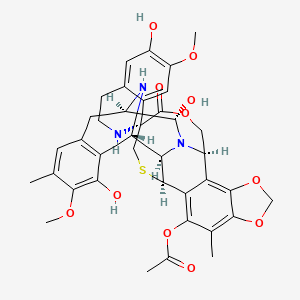

Chemically, this compound is classified as a tetrahydroisoquinoline alkaloid. nih.govnih.gov Alkaloids are a large group of naturally occurring organic compounds that typically contain at least one nitrogen atom in a heterocyclic ring. wikipedia.org The defining structural feature of the ecteinascidin family is the presence of multiple tetrahydroisoquinoline units, which are fused and arranged into a complex, three-dimensional architecture. nih.govacs.org

The intricate structure of this compound consists of two fused tetrahydroisoquinoline rings that form a rigid pentacyclic core. nih.gov This core is connected via a benzylic sulfide (B99878) linkage to a 10-membered lactone bridge. acs.org An additional, third tetrahydroisoquinoline unit is attached to this core through a spiro ring system. rsc.orgacs.org This complex arrangement distinguishes the ecteinascidins from other related marine and microbial alkaloids. rsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₁N₃O₁₁S | nih.govnih.govebi.ac.uk |

| Molecular Weight | 747.8 g/mol | nih.govnih.gov |

| IUPAC Name | [(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.1³,¹¹.0²,¹³.0⁴,⁹.0¹⁵,²³.0¹⁶,²⁰]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate (B1210297) | nih.gov |

| InChIKey | UPGCDKVJPIRNTG-BUURXMNCSA-N | nih.gov |

| CAS Number | 114899-27-3 | nih.gov |

Table 2: Major Ecteinascidins Isolated from Ecteinascidia turbinata

| Compound Name | Molecular Weight ( g/mol ) | Reference |

| Ecteinascidin 729 | 747.8 | nih.gov |

| Ecteinascidin 743 | 761.8 | nih.gov |

| Ecteinascidin 745 | 759.8 | rsc.org |

| Ecteinascidin 759A | 759.8 | rsc.org |

| Ecteinascidin 759B | 759.8 | rsc.org |

| Ecteinascidin 770 | 770.8 | rsc.org |

Structure

2D Structure

Properties

CAS No. |

114899-27-3 |

|---|---|

Molecular Formula |

C38H41N3O11S |

Molecular Weight |

747.8 g/mol |

IUPAC Name |

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21-,22+,28+,29-,35-,36+,38-/m1/s1 |

InChI Key |

UPGCDKVJPIRNTG-VIHNCQKYSA-N |

SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Isomeric SMILES |

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Synonyms |

ecteinascidin 729 ET-729 NSC 638718 NSC638718 |

Origin of Product |

United States |

Structural Characterization and Chemical Features of Ecteinascidine 729

Elucidation of the Core Polycyclic Skeleton

The fundamental structure of Ecteinascidine 729 is defined by a complex, densely functionalized pentacyclic core skeleton. rsc.orgnih.govresearchgate.netnih.gov This core is assembled from two fused tetrahydroisoquinoline (THIQ) rings, designated as subunits A and B. These subunits are interconnected via a benzylic sulfide (B99878) linkage to a 10-membered lactone ring. rsc.orgnih.govresearchgate.netnih.gov The precise three-dimensional arrangement of this polycyclic system, including a characteristic spiro center, was determined through extensive Nuclear Magnetic Resonance (NMR) and mass spectral analyses. rsc.orgontosight.aismolecule.com

Distinctive Structural Elements of this compound within the Ecteinascidin Series

Within the broader ecteinascidin family, this compound stands out due to its exceptionally potent antitumor activity, often considered comparable to or exceeding that of Ecteinascidine 743 (Trabectedin). rsc.orggoogle.comnih.gov Structurally, ET-729 features key functional groups including hydroxyl, methoxy, and acetate (B1210297) moieties. ontosight.ai A critical element for its mechanism of action is the presence of a carbinolamine group at the C-21 position. This group is essential for generating an iminium species under physiological conditions, which then facilitates the alkylation of DNA. researchgate.net While specific structural nuances differentiate ET-729 from all other ecteinascidins, its high potency is a primary distinguishing feature, especially when compared to analogues like ET-745, which exhibit significantly reduced activity. google.com

Structural Relationships to Other Ecteinascidin Analogues (e.g., Ecteinascidine 743, Ecteinascidine 745)

This compound, along with Ecteinascidine 743 and Ecteinascidine 745, were initially identified and isolated from the marine tunicate Ecteinascidia turbinata. rsc.orgnih.govresearchgate.netmdpi.comawi.de Both ET-729 and ET-743 are recognized for their superior antitumor efficacy within this series. rsc.orggoogle.comnih.gov In contrast, Ecteinascidine 745 demonstrates considerably lower potency, being approximately 32 times less active than ET-729 and ET-743. google.com The structural relatedness between ET-729 and ET-743 is further supported by the fact that ET-729 can be synthesized through semisynthetic routes utilizing intermediates common to ET-743 production, highlighting shared structural features and synthetic strategies. rsc.orgresearchgate.net While differences exist within the ecteinascidin family, such as the variation in the C-subunit between ET-743 (a THIQ) and ET-736 (a tetrahydro-β-carboline), this compound is understood to share the THIQ C-subunit with ET-743. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C38H41N3O11S |

| Molecular Weight ( g/mol ) | 747.81 |

| CAS Number | 114899-27-3 |

| HPLC Retention Time (min) | 15.7 |

| Optical Rotation [α]D25 | +112° (c 0.01, CH3OH) |

Compound Names Mentioned:

this compound (ET-729)

Ecteinascidine 743 (ET-743, Trabectedin (B1682994), Yondelis®)

Ecteinascidine 745 (ET-745)

Ecteinascidine 736 (ET-736)

Ecteinascidine 759A

Ecteinascidine 759B

Ecteinascidine 770

Biosynthetic Pathways and Precursor Studies of Ecteinascidine 729

Identification of the Symbiotic Microbial Producer (Candidatus Endoecteinascidia frumentensis)

Initial investigations into the origin of ecteinascidins pointed towards their host, the marine tunicate Ecteinascidia turbinata. However, the structural complexity of these molecules suggested a microbial origin. Subsequent research led to the groundbreaking discovery that the true producer is a symbiotic bacterium, Candidatus Endoecteinascidia frumentensis. nih.govlvhn.orgosti.gov This unculturable gammaproteobacterium resides within the tissues of the tunicate, engaging in a symbiotic relationship that is crucial for the production of these potent compounds. nih.gov

Metagenomic analysis of the tunicate-microbe consortium was instrumental in identifying Ca. E. frumentensis as the source of ecteinascidins. researchgate.net Sequencing of its genome revealed a highly reduced genome of approximately 631 kb, a characteristic feature of an endosymbiotic lifestyle. nih.govlvhn.orgosti.gov This genomic streamlining indicates a heavy reliance on the host for essential nutrients and metabolic precursors. Despite its reduced size, the genome of Ca. E. frumentensis harbors the genetic blueprint for the complex biosynthesis of the ecteinascidin scaffold. nih.govresearchgate.net

Table 1: Genomic Features of Candidatus Endoecteinascidia frumentensis

| Feature | Description | Reference |

| Genome Size | Approximately 631 kb | nih.govlvhn.org |

| Phylogenetic Classification | Gammaproteobacteria | nih.govlvhn.org |

| Lifestyle | Endosymbiotic | nih.govlvhn.org |

| Cultivability | Currently unculturable in laboratory settings | nih.govlvhn.org |

| Biosynthetic Gene Locus | Dispersed over 173 kb of the genome | nih.gov |

Proposed Biosynthetic Routes to the Ecteinascidin Core

The biosynthesis of the ecteinascidin core, shared by both ET-743 and ET-729, is proposed to be orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway. researchgate.net This enzymatic machinery is responsible for the assembly of complex natural products from simple amino acid and keto acid precursors. The biosynthetic gene cluster identified in Ca. E. frumentensis contains the necessary domains for the selection, activation, and condensation of the building blocks that form the intricate tetrahydroisoquinoline framework. nih.govresearchgate.net

The proposed biosynthetic route commences with the loading of precursor molecules onto the NRPS assembly line. These precursors are believed to include tyrosine derivatives and a dicarbonyl compound, which undergo a series of enzyme-catalyzed reactions, including adenylation, thiolation, and condensation, to form the initial linear peptide. Subsequent intramolecular Pictet-Spengler reactions are thought to be responsible for the formation of the characteristic tetrahydroisoquinoline rings.

The biosynthesis of the ecteinascidin core is a highly orchestrated process involving a series of enzymatic modifications, including hydroxylations, methylations, and the formation of a unique cyclic ether linkage, to yield the final complex scaffold.

Enzymatic Transformations and Key Intermediates in Ecteinascidine Biosynthesis

The biosynthesis of ecteinascidins involves a cascade of enzymatic transformations that meticulously craft the final molecule. While the complete enzymatic pathway is still under investigation, key steps and intermediates have been proposed based on genomic data and biosynthetic logic.

The formation of ET-729 is believed to diverge from the ET-743 pathway at a late stage. The key structural difference between ET-729 and ET-743 is the absence of a methyl group on a specific nitrogen atom in the ET-729 molecule. This suggests that the biosynthesis of ET-729 involves a demethylation step. nih.govresearchgate.netacs.org

Semi-synthetic studies have demonstrated that ET-729 can be produced from an N-methylated intermediate of the ET-743 pathway through a selective oxidation reaction. nih.govresearchgate.netacs.org In the biosynthetic context within Ca. E. frumentensis, it is hypothesized that a specific demethylase enzyme is responsible for this final conversion. While the gene encoding this particular enzyme has not yet been definitively identified, its existence is strongly implied by the natural occurrence of ET-729.

Table 2: Proposed Key Biosynthetic Steps and Intermediates

| Step | Transformation | Key Enzyme(s) (Proposed) | Precursor/Intermediate | Product |

| 1 | Assembly of peptide backbone | Non-Ribosomal Peptide Synthetase (NRPS) | Tyrosine derivatives, dicarbonyl compounds | Linear peptide |

| 2 | Formation of tetrahydroisoquinoline rings | Pictet-Spenglerase domain | Linear peptide | Dihydro-isoquinoline intermediate |

| 3 | Cyclization and modifications | Various tailoring enzymes | Polycyclic intermediate | Ecteinascidin core structure |

| 4 | N-demethylation (for ET-729) | Demethylase | N-methylated Ecteinascidin intermediate | Ecteinascidin 729 |

The study of the biosynthetic pathways of ecteinascidins is a testament to the remarkable chemical capabilities of microorganisms. The identification of Candidatus Endoecteinascidia frumentensis as the producer and the ongoing elucidation of its biosynthetic machinery pave the way for future biotechnological approaches to the sustainable production of these valuable compounds. nih.gov

Synthetic and Semisynthetic Methodologies for Ecteinascidine 729 and Its Analogues

Development of Scalable and Efficient Synthetic Processes for Ecteinascidine 729

The development of scalable and efficient synthetic processes for this compound is primarily addressed through advancements in semisynthetic routes, often building upon methodologies established for its more abundant analogue, Ecteinascidine 743 (ET-743, also known as trabectedin) rsc.orgresearchgate.netresearchgate.netacs.orgacs.org. These strategies aim to provide reliable access to the compound in quantities suitable for further research and potential therapeutic development, circumventing the limitations of natural extraction.

Semisynthetic Approaches

A cornerstone in the scalable production of ecteinascidins, including ET-729, is the semisynthetic route originating from cyanosafracin B. Cyanosafracin B is an antibiotic produced via fermentation by the bacterium Pseudomonas fluorescens, providing a more accessible and sustainable starting material compared to direct extraction from marine organisms researchgate.netacs.org. This approach, pioneered by PharmaMar, involves a multi-step chemical transformation sequence that has been optimized for efficiency and yield researchgate.netresearchgate.netacs.org.

The general semisynthetic strategy allows for the preparation of various natural ecteinascidins from common intermediates researchgate.netresearchgate.netacs.orgacs.org. For the specific synthesis of ET-729, a key step involves the selective demethylation of an N-methylated precursor. This transformation is typically achieved using meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions, which effectively converts the N-methyl group to the desired hydroxyl moiety characteristic of ET-729 rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov.

Total Synthetic Approaches

Pioneering total syntheses of ecteinascidins, such as those reported by Corey and Zhu, have been instrumental in confirming the complex structures of these molecules and developing sophisticated synthetic methodologies rsc.orguva.esmdpi.comnih.gov. These total syntheses, while chemically elegant, typically involve a significantly higher number of steps, often exceeding 25-30 steps, and are generally more complex to scale up efficiently for large-scale production compared to optimized semisynthetic routes rsc.orgresearchgate.netuva.esresearchgate.netchinesechemsoc.org. For instance, Corey's total synthesis of ET-743 involved 32 steps, and other total syntheses have been reported in the range of 22-32 steps uva.esmdpi.comnih.govresearchgate.netchinesechemsoc.org. While these total syntheses are crucial for academic understanding and the exploration of novel synthetic strategies, the semisynthetic approach from cyanosafracin B remains the more practical and scalable method for generating ET-729 and its analogues in larger quantities.

Key Methodologies and Scalability Achievements

Molecular and Cellular Mechanisms of Action of Ecteinascidine 729

DNA Interaction and Adduct Formation

The initial and critical step in the mechanism of action of Ecteinascidine 729 is its direct interaction with the DNA double helix. This interaction is characterized by a high degree of specificity and results in the formation of a covalent bond, leading to significant structural changes in the DNA.

Sequence-Selective Minor Groove Binding to DNA

This compound binds to the minor groove of DNA. nih.govaacrjournals.org This binding is not random; the compound shows a preference for specific DNA sequences, particularly GC-rich triplets. rsc.org The molecule's three-dimensional structure, consisting of fused tetrahydroisoquinoline rings, facilitates its positioning within the narrow confines of the minor groove. nih.govnih.gov This initial, non-covalent binding is a prerequisite for the subsequent covalent modification of DNA. rsc.org

Covalent Alkylation of Guanine (B1146940) (N2 position) and DNA Adduct Formation

Following its positioning in the minor groove, this compound forms a covalent bond with DNA through the alkylation of a guanine base. nih.govaacrjournals.org Unlike many traditional alkylating agents that target the N7 or O6 positions of guanine in the major groove, this compound specifically alkylates the exocyclic N2 amino group of guanine. rsc.orgnih.gov This reaction is facilitated by the presence of a carbinolamine moiety in the drug's structure, which, through dehydration, forms a reactive iminium intermediate that covalently bonds with the guanine. rsc.org The formation of this drug-DNA adduct is a key event in its cytotoxic activity. rsc.org

Induction of DNA Conformational Changes (e.g., DNA Bending)

The formation of the this compound-DNA adduct induces significant conformational changes in the DNA structure. A prominent effect is the bending of the DNA helix toward the major groove. rsc.orgnih.govdovepress.com This distortion is a direct consequence of the covalent binding and the presence of the bulky drug molecule in the minor groove. nih.gov The widening of the minor groove at the site of the adduct is another notable structural alteration. nih.govuah.es These changes in DNA topography are crucial for the subsequent cellular effects of the compound. unimi.it

Impact on DNA-Dependent Cellular Processes

The structural alterations to DNA caused by this compound have profound consequences for essential cellular processes that rely on the DNA template.

Inhibition of DNA Replication and Transcription

By creating physical obstructions and distorting the DNA helix, this compound adducts interfere with the progression of enzymes involved in DNA replication and transcription. patsnap.comlibretexts.org The stalling of RNA polymerase II at the site of the adduct leads to an inhibition of gene transcription. nih.govnih.gov This blockage of transcription is a central element of the drug's mechanism of action. nih.gov Similarly, the adducts can impede the DNA replication machinery, contributing to the compound's antiproliferative effects. wikipedia.org

Modulation of DNA Repair Pathways, Specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The cellular response to the DNA damage induced by this compound involves the cell's DNA repair machinery. Specifically, the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway is activated when RNA polymerase II is stalled at the site of an adduct. nih.govbiorxiv.org However, the this compound-DNA adduct is a poor substrate for this repair system. nih.gov Instead of resolving the damage, the interaction with the TC-NER machinery can lead to the formation of persistent single-strand breaks, which can be converted into more lethal double-strand breaks. nih.govbiorxiv.org This aberrant processing of the DNA adduct by the TC-NER system is a key determinant of the compound's cytotoxicity, making it particularly effective in cells with a proficient TC-NER pathway. nih.govcapes.gov.brethz.ch

Table of Research Findings on this compound's Mechanism of Action

| Mechanism | Key Findings | References |

| DNA Binding | Binds to the minor groove of DNA. | nih.govaacrjournals.orgrsc.org |

| Sequence Selectivity | Prefers GC-rich triplets for binding. | rsc.org |

| Alkylation Site | Covalently binds to the N2 position of guanine. | nih.govaacrjournals.orgrsc.orgnih.gov |

| DNA Conformation | Induces DNA bending towards the major groove and widens the minor groove. | rsc.orgnih.govdovepress.comuah.es |

| Cellular Process Inhibition | Inhibits DNA replication and transcription by stalling polymerases. | nih.govnih.govpatsnap.comlibretexts.orgnih.gov |

| DNA Repair Modulation | Interacts with the TC-NER pathway, leading to persistent DNA breaks. | nih.govnih.govbiorxiv.orgcapes.gov.brethz.ch |

Induction of DNA Double-Strand Breaks and Activation of Repair Responses

The primary mechanism of action for the ecteinascidin class of compounds involves binding to the minor groove of DNA. nih.govnih.gov Ecteinascidins form covalent adducts with the exocyclic N2-amino group of guanine. nih.govrsc.org This interaction physically distorts the DNA helix, bending it toward the major groove. nih.gov

This DNA lesion is a signal for the cell's DNA repair machinery. Specifically, the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system is activated to address the damage. nih.gov However, the interaction with the ecteinascidin-DNA adduct is aberrant. The repair process is initiated, leading to single-strand breaks (SSBs), but the NER machinery, particularly the XPG endonuclease, becomes trapped on the DNA. nih.govrsc.org These stalled repair complexes are subsequently converted into more lethal DNA double-strand breaks (DSBs) during processes like transcription. nih.gov The formation of these DSBs is a critical step in the cytotoxic activity of the compound. Once DSBs are formed, the cell activates broader DNA damage response pathways, including the phosphorylation of histone H2AX (to form γH2AX), which signals the presence of severe DNA damage and can ultimately trigger apoptotic cell death. nih.gov

Interaction with Key Regulatory Proteins

The unique structure of the ecteinascidin-DNA adduct, with a portion of the molecule protruding from the minor groove, allows for interaction with various DNA-binding proteins, thereby interfering with their function. nih.govrsc.org

Studies on the ecteinascidin class have shown that at micromolar concentrations, these compounds can inhibit the activity of several DNA-binding transcription factors, including Nuclear Factor Y (NF-Y), TATA-binding protein (TBP), E2F, and Serum Response Factor (SRF)/Ternary Complex Factor (TCF). nih.gov The binding of the ecteinascidin to DNA can sterically hinder these proteins from accessing their cognate DNA sequences. nih.gov The interaction with NF-Y is particularly noteworthy, as it has been implicated in the transcriptional regulation of multiple genes involved in cell cycle control and DNA metabolism. nih.gov

While these interactions are well-documented for the ecteinascidin class, a specific study highlighted a key difference between ET-729 and its analogue, trabectedin (B1682994) (ET-743). Molecular dynamics simulations revealed that ET-729 can covalently bind to the guanine within the CGA DNA triplet, a site that is not modified by trabectedin. nih.gov This demonstrates that even subtle structural differences between ecteinascidins can alter their DNA-binding selectivity and, consequently, their biological activity profile. nih.gov

A significant consequence of the interaction with transcription factors is the modulation of gene expression. The ecteinascidin class of compounds acts as selective transcription inhibitors. nih.govunimi.it One of the most important findings is the ability of these compounds to suppress the activation of the multidrug resistance gene 1 (mdr1). nih.govresearchgate.net The mdr1 gene encodes for P-glycoprotein (P-gp), a membrane efflux pump that expels chemotherapy drugs from cancer cells, conferring resistance. nih.gov The promoter of the mdr1 gene contains binding sites for the transcription factor NF-Y. unimi.it By interfering with NF-Y function, ecteinascidins can abrogate the induced expression of mdr1, potentially reversing or preventing multidrug resistance. nih.govresearchgate.net

Cellular Homeostasis and Apoptosis Induction

The cascade of molecular events initiated by ET-729's binding to DNA—namely, the formation of lethal double-strand breaks and the interference with transcriptional regulation—severely disrupts cellular homeostasis, ultimately forcing the cell into cell cycle arrest and programmed cell death (apoptosis). ncats.ioresearchgate.net

The extensive DNA damage and inhibition of key transcription factors caused by ecteinascidins trigger cellular checkpoints that halt the cell cycle. ncats.ioresearchgate.net This prevents the cell from replicating its damaged DNA (S phase) or dividing (M phase). Studies on the effects of ecteinascidins on cancer cell lines have demonstrated a slowing of progression through the cell cycle, with arrests observed in both the G1 and G2-M phases. researchgate.net The arrest in these phases allows the cell time to attempt repairs, but given the nature of the DNA lesions, this often transitions into an apoptotic signal.

When DNA damage is too severe to be repaired, the cell initiates apoptosis. researchgate.net The formation of DNA double-strand breaks is a potent trigger for programmed cell death. nih.gov Studies on ecteinascidins show that treatment leads to the induction of massive apoptosis in sensitive cancer cell lines. researchgate.netaacrjournals.org This process involves the activation of a cascade of enzymes called caspases, which are the final executioners of cell death, dismantling the cell in an orderly fashion. spandidos-publications.com The commitment to apoptosis is a key component of the antitumor efficacy of this class of compounds.

Preclinical Antiproliferative Activity of this compound

Preclinical research has established ET-729 as a marine natural product with powerful antiproliferative capabilities. The following table summarizes its inhibitory concentrations against a murine leukemia cell line.

| Cell Line | Condition | Incubation Time | IC50 (50% Inhibitory Concentration) | Source |

| L1210 | Growth Medium | 48 hours | 37 pM | researchgate.netnih.gov |

| L1210 | Growth Medium with 2.5% Murine Plasma | 48 hours | 72 pM | researchgate.netnih.gov |

Influence on the Tumor Microenvironment

The antitumor activity of this compound and its closely related analogues is not limited to direct cytotoxicity against tumor cells. These compounds also exert significant influence over the complex cellular ecosystem of the tumor microenvironment (TME). A critical component of this activity is the modulation of immune cells that infiltrate the tumor, particularly those of the mononuclear phagocyte lineage. By altering the composition and function of these cells, ecteinascidins can disrupt the supportive network that fuels tumor growth, progression, and immune evasion.

Selective Activity Against Monocytes and Tumor-Associated Macrophages

A remarkable feature of the ecteinascidin class of compounds is their selective cytotoxic effect on monocytes and tumor-associated macrophages (TAMs). researchgate.netfrontiersin.org While Ecteinascidin 729 is noted as one of the most potent compounds in the family, much of the detailed mechanistic research on monocyte selectivity has been conducted with its analogue, Ecteinascidin 743 (Trabectedin). nih.gov Given their structural and functional similarities, these findings provide crucial insights into the activity of Ecteinascidin 729. rsc.orgresearchgate.net

Monocytes are recruited from the bloodstream into the tumor, where they differentiate into TAMs. nih.govmdpi.com Within the TME, TAMs often adopt a pro-tumoral M2-like phenotype. frontiersin.orgmdpi.com These M2-polarized macrophages contribute significantly to cancer progression by suppressing antitumor immunity, promoting angiogenesis, and secreting growth factors that stimulate tumor cell proliferation and invasion. mdpi.comnih.govorigene.com Therefore, the selective elimination of these cells represents a powerful therapeutic strategy.

Table 1: Role of Monocytes and Tumor-Associated Macrophages (TAMs) in the Tumor Microenvironment

| Feature | Description of Pro-Tumoral Function | Citations |

|---|---|---|

| Recruitment | Circulating monocytes are recruited to the tumor site by chemokines (e.g., CCL2) secreted by cancer cells. | nih.govfrontiersin.org |

| Polarization | Within the TME, monocytes differentiate into M2-like TAMs, which have anti-inflammatory and pro-tumoral functions. | nih.govfrontiersin.orgmdpi.com |

| Immune Suppression | TAMs secrete immunosuppressive cytokines like IL-10 and TGF-β, inhibiting the function of anti-tumor T cells. | nih.govorigene.com |

| Tumor Growth | Produce growth factors (e.g., EGF, VEGF) that directly stimulate cancer cell proliferation and survival. | mdpi.com |

| Angiogenesis | Secrete pro-angiogenic factors, such as VEGF, to promote the formation of new blood vessels that supply the tumor. | mdpi.comnih.gov |

| Invasion & Metastasis | Release matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating tumor cell invasion and metastasis. | nih.govmdpi.com |

Table 2: Reported Effects of Ecteinascidins on Monocytes and Macrophages

| Effect | Research Finding | Citations |

|---|---|---|

| Selective Cytotoxicity | Ecteinascidins demonstrate a potent and selective cytotoxic effect against monocytes and macrophages. | researchgate.netfrontiersin.orgaacrjournals.org |

| Apoptosis Induction | The compounds trigger rapid, caspase-8-dependent apoptosis in the mononuclear phagocyte lineage. | frontiersin.orgoncotarget.com |

| Cell Lineage Specificity | The cytotoxic activity does not significantly impact other immune cells like T-lymphocytes or neutrophils. | frontiersin.org |

| Inhibition of Differentiation | At sub-cytotoxic levels, can inhibit the differentiation of monocytes into macrophages. | aacrjournals.org |

| Cytokine Inhibition | Reduces the production of key pro-inflammatory and tumor-promoting mediators like IL-6 and CCL2 in monocytes and macrophages. | aacrjournals.orgnih.gov |

Preclinical Pharmacological and Biological Investigations of Ecteinascidine 729

In Vitro Cytotoxicity and Antiproliferative Spectrum

Preclinical investigations into the cytotoxic and antiproliferative capabilities of Ecteinascidine 729 have demonstrated its broad-spectrum activity against various cancer cell lines.

Activity Across Diverse Cancer Cell Lines

This compound has shown inhibitory effects on several cancer cell types. Studies indicate its activity against leukemia cell lines, specifically L1210 and P388 leukemia cells googleapis.com. Furthermore, this compound has been investigated for its potential against a range of malignancies including malignant melanoma, adenocarcinoma of the lung, neuroblastoma, small cell carcinoma of the lung, breast carcinoma, and colon carcinoma googleapis.com. While specific quantitative data for melanoma, soft tissue sarcomas, and ovarian carcinomas for this compound were not detailed in the initial search results, the compound's classification within the ecteinascidin family suggests a broad antiproliferative potential smolecule.comgoogleapis.com.

Comparative Analysis of this compound Potency with Other Ecteinascidins

Comparative analyses have been performed to understand the relative potency of this compound against other compounds within its class. Ecteinascidin 745 has been found to be approximately 32 times less potent than Ecteinascidins 729 and 743 googleapis.com. Ecteinascidins 729 and 743 exhibit similar potency levels googleapis.com.

Data Table 1: In Vitro Cytotoxicity of Ecteinascidins Against Leukemia Cell Lines

| Compound | Cell Line | IC50 Value (units not specified) |

| Ecteinascidin 743 | L1210 | 0.0005 |

| Ecteinascidin 745 | L1210 | 0.088 |

| Ecteinascidin 743 | P388 | 0.0017 |

| Ecteinascidin 745 | P388 | 0.19 |

Structure Activity Relationship Sar Studies and Analog Design for Ecteinascidine 729

Challenges and Methodologies in Ecteinascidine SAR Elucidation

The investigation into the SAR of ecteinascidins, including ET-729, has been significantly influenced by several inherent challenges. A primary obstacle is the extremely low natural abundance of these compounds. For instance, ET-743, the most extensively studied relative, is found in yields as low as 0.0001% from its marine source, the tunicate Ecteinascidia turbinata rsc.orgnih.gov. This scarcity severely limits the quantity of natural product available for comprehensive biological assays and the generation of diverse biosynthetically produced derivatives, thereby hindering extensive SAR studies researchgate.net.

Compounding this issue is the inherent structural complexity of ecteinascidins. These molecules feature intricate fused tetrahydroisoquinoline rings and a macrolactone bridge, presenting formidable synthetic challenges rsc.orgresearchgate.netmdpi.com. Overcoming these synthetic hurdles is critical for producing analogs with modified biological profiles.

Despite these difficulties, researchers have employed several key methodologies to advance SAR elucidation:

Semisynthesis: A pivotal strategy has involved the development of semisynthetic routes, most notably starting from cyanosafracin B, an antibiotic produced via fermentation by Pseudomonas fluorescens rsc.orgresearchgate.net. This approach has proven versatile, enabling the preparation of ET-743 and other natural ecteinascidins, including ET-729, ET-745, ET-759B, and others rsc.orgresearchgate.net. The ability to produce these compounds semisynthetically has been crucial for providing sufficient material for SAR studies and lead optimization rsc.org. Specifically, the N-demethylation of ET-743 to yield ET-729 has been achieved under mild reaction conditions, facilitating the synthesis of various N-derivatives that are difficult to isolate from natural sources rsc.org.

Total Synthesis: While demanding, total synthesis efforts have also contributed to a deeper understanding of the molecular architecture and have provided access to ecteinascidins and their analogs, further supporting SAR investigations rsc.orgnih.govresearchgate.net.

Bioassays and Analytical Techniques: The establishment of robust bioassays, such as cell-based assays (e.g., L1210 cell bioassay) and analytical techniques like High-Performance Liquid Chromatography (HPLC), has been essential for evaluating the stability, pharmacokinetics, and cytotoxic activities of ET-729 and its derivatives nih.gov. Cytotoxic screening against murine leukemia cells has served as a standard method for initial SAR assessment mdpi.com.

Impact of Structural Modifications on DNA Binding Affinity and Selectivity

Ecteinascidins, including ET-729 and its close relative ET-743 (trabectedin), exert their potent antitumor effects primarily through their interaction with DNA nih.govnih.govnih.gov. They bind to the minor groove of DNA and are capable of forming covalent adducts with the guanine (B1146940) base, specifically at the N-2 position, a mechanism analogous to that of saframycin antibiotics nih.govnih.gov. The tetrahydroisoquinoline units (A and B) within the ecteinascidin structure are believed to play a critical role in promoting this DNA alkylation through hydrogen bonding interactions nih.gov.

Key structural modifications and their impact on DNA binding affinity and selectivity have been investigated:

N12-Demethylation: A significant structural difference between ET-729 and ET-743 lies in the N12 position, where ET-729 features a hydrogen atom instead of a methyl group found in ET-743 acs.orgnih.gov. This subtle modification results in a notable alteration in DNA-binding selectivity profiles. While both compounds target various DNA triplet sites, including AGA, ET-729 exhibits a distinct affinity for the CGA triplet site, achieving covalent modification of this specific sequence, which is less efficiently accomplished by ET-743 acs.orgnih.gov. Molecular dynamics simulations have provided atomic-level explanations for how this single-atom substitution influences the differential DNA-binding selectivity of these two drugs acs.orgnih.gov.

Carbinolamine Group (C-21): The carbinolamine moiety at the C-21 position is considered essential for optimal bioactivity, suggesting its direct involvement in the DNA interaction or activation process mdpi.com.

Aromatic C Subunit: The presence of the aromatic C subunit has also been identified as important for enhancing the potency of ecteinascidins mdpi.com.

DNA Conformation: Research suggests that ET-729 may induce conformational changes in DNA, which in turn facilitates its recognition by DNA repair proteins, such as UvrA, involved in nucleotide excision repair pathways smolecule.com.

Development of Ecteinascidine 729 Analogues with Modified Biological Profiles

The development of ecteinascidin analogs aims to enhance cytotoxic profiles, improve stability, and potentially simplify the complex molecular structure while retaining or improving biological activity researchgate.net. The semisynthetic approach from cyanosafracin B has been instrumental in accessing a range of ecteinascidin family members and related compounds, thereby facilitating SAR studies and the design of novel analogs rsc.orgresearchgate.net.

While ET-743 (trabectedin) has been the primary focus due to its greater abundance and clinical approval, ET-729 has also been recognized for its potent antitumor activity, comparable to ET-743 in certain assays google.com. Investigations have explored other related ecteinascidins, such as ET-745, ET-759A, ET-759B, and ET-770, which also exhibit antitumor properties, though generally with lower potency compared to ET-729 and ET-743 google.comresearchgate.net. For instance, ET-759A and ET-759B are reported to be four to eight times less potent, and ET-745 is approximately 32 times less potent than ET-729 and ET-743 google.com.

Efforts have also focused on identifying simpler and more stable structural relatives, such as phthalascidin (PT-650), which demonstrated antitumor activity comparable to ET-743 and was more readily synthesized and stable researchgate.net. Studies on ET-743 derivatives have indicated that monoacetyl derivatives can exhibit enhanced activity, whereas other derivatives may show reduced potency google.com.

Preclinical Drug Resistance Mechanisms and Strategies for Overcoming Resistance

Identification of Acquired Resistance Phenotypes in Preclinical Models

The development of resistance to the ecteinascidin class of compounds, including the closely related and more extensively studied trabectedin (B1682994) (ET-743), has been investigated in various preclinical models. Acquired resistance is typically induced in cancer cell lines through continuous or repeated exposure to the drug. This process allows for the selection of cells that can survive and proliferate at concentrations that are normally lethal. For example, tumor xenograft models in mice have been used to study the acquisition of a resistant phenotype in vivo. open.ac.uk

In vitro studies using human tumor cell lines are a primary method for characterizing resistance. For instance, after prolonged exposure to trabectedin, researchers have successfully generated resistant cancer cell lines. csic.es These resistant phenotypes are characterized by a significantly higher 50% inhibitory concentration (IC50) compared to the parental, drug-sensitive cell lines. The establishment of these resistant models is a crucial first step, enabling detailed investigation into the molecular changes that drive the resistance.

Molecular Underpinnings of Resistance Development (e.g., Alterations in DNA Repair, Efflux Pump Activity)

The primary mechanism of action for ecteinascidins involves binding to the minor groove of DNA, which triggers a cascade of events leading to cell cycle arrest and apoptosis. nih.govresearchgate.netrsc.org Resistance to these agents is often linked to alterations in pathways that manage DNA damage and drug transport.

Alterations in DNA Repair: A key factor in the activity of and resistance to ecteinascidins is the Nucleotide Excision Repair (NER) pathway, a critical DNA repair mechanism. Ecteinascidin 743 specifically interferes with the Transcription-Coupled Nucleotide Excision Repair (TCR-NER) subpathway. researchgate.net The interaction of the drug-DNA adduct with components of the NER system is crucial for its cytotoxicity. acs.org Consequently, deficiencies or alterations in NER proteins can lead to resistance. Studies have shown that cells with acquired resistance to trabectedin may exhibit changes in the expression of NER-related genes. csic.es Interestingly, this can also create new vulnerabilities; for example, cancer cells with acquired resistance to trabectedin have shown increased sensitivity to platinum-based drugs, which also interact with DNA repair pathways. csic.es

Efflux Pump Activity: Drug efflux, the active transport of chemotherapeutic agents out of the cancer cell, is a common mechanism of multidrug resistance (MDR). mdpi.com This process is mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP). mdpi.comucl.ac.be While some evidence suggests that ET-743 can inhibit the multidrug resistance pathway, the overexpression of efflux pumps remains a potential mechanism of resistance for this class of compounds. mdpi.com In some bacterial models, a link has been observed where increased efflux pump activity correlates with the downregulation of certain DNA repair genes, suggesting a potential interplay between these two resistance mechanisms. biorxiv.org

| Mechanism | Description | Key Proteins/Pathways | Reference |

| DNA Repair Alterations | Changes in the cell's ability to repair DNA damage induced by the drug. Resistance can arise from defects in the NER pathway that prevent the formation of lethal drug-DNA-protein complexes. | Nucleotide Excision Repair (NER), specifically Transcription-Coupled NER (TCR-NER) | csic.esresearchgate.netacs.org |

| Efflux Pump Overexpression | Increased expression of membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. | P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), Breast Cancer Resistance Protein (BCRP) | mdpi.comucl.ac.be |

**8.3. Preclinical Strategies to Circumvent Resistance

Understanding the mechanisms of resistance allows for the rational design of strategies to overcome or bypass them. Preclinical studies have focused on optimizing drug exposure and exploring combination therapies.

Pharmacokinetic studies are crucial for optimizing drug delivery. Preclinical data for ET-729 in mice showed an elimination half-life of around 28 minutes. nih.gov Research on the related compound ET-743 has demonstrated that the duration of exposure can be more critical than the peak concentration for its antitumor effect. In vitro studies have shown that continuous exposure of tumor cells to ET-743 leads to a significant enhancement of its antitumor activity. nih.gov This suggests that extended or continuous infusion schedules could be a viable strategy to overcome certain resistance mechanisms by maintaining a sufficient intracellular drug concentration over a longer period.

Combining ET-729 or its analogs with other chemotherapeutic agents that have different mechanisms of action is a promising strategy to enhance efficacy and overcome resistance. researchgate.net

Combination with Paclitaxel (B517696): Preclinical studies have shown sequence-dependent synergy between ET-743 and paclitaxel. researchgate.net The most effective regimen in human breast cancer cell lines involved pretreatment with paclitaxel for 24 hours before administering ET-743. researchgate.net This sequential combination also demonstrated increased antitumor effects in mouse xenograft models without a corresponding increase in toxicity. researchgate.net The proposed mechanism for this synergy involves paclitaxel-induced changes in the cell cycle or gene expression that sensitize the cancer cells to the DNA-damaging effects of ET-743.

Combination with Doxorubicin (B1662922): The combination of ecteinascidins with doxorubicin has also been explored. researchgate.netgoogle.com Like paclitaxel, doxorubicin is a cornerstone of many chemotherapy regimens. geneesmiddeleninformatiebank.nlnih.gov Preclinical data has indicated that treatment of sarcoma or breast cancer cells with doxorubicin 24 hours prior to ET-743 is synergistic. researchgate.net This synergy is likely due to the complementary mechanisms of the two drugs, with doxorubicin acting as a topoisomerase II inhibitor and intercalating agent, potentially creating a cellular environment more susceptible to ET-743's unique mode of action.

| Combination Agent | Preclinical Model | Key Finding | Reference |

| Paclitaxel | Human breast cancer cell lines (MX-1, MCF7, MCF7/DXR), Nude mice with MX-1 xenografts | Sequence-dependent synergy observed. Pretreatment with paclitaxel 24 hours before ET-743 was the most effective combination. | researchgate.net |

| Doxorubicin | Sarcoma and breast cancer cells | Synergistic effects observed when doxorubicin was administered 24 hours prior to ET-743. | researchgate.net |

Future Research Directions and Unexplored Avenues for Ecteinascidine 729

In-depth Molecular Dissection of Undefined Cellular Targets

While the primary mechanism of action for ecteinascidins, including ET-729, is understood to involve DNA binding and subsequent disruption of cellular processes, a comprehensive understanding of all cellular targets and pathways affected remains an active area of investigation. ET-729, like its analogue ET-743, binds to the minor groove of DNA, specifically interacting with guanine (B1146940) residues, and forms DNA adducts that impede transcription by arresting RNA polymerase II activity elsevier.esaacrjournals.orgnih.govresearchgate.netmdpi.com. Furthermore, ET-743 has been shown to modulate gene expression in a promoter-dependent manner, affecting genes such as MDR1 and heat shock proteins elsevier.esnih.gov. At higher concentrations, ET-743 has also been observed to perturb microtubule arrangement researchgate.net. Some studies suggest potential interactions with DNA-binding proteins like NF-Y, TATA binding protein, E2F, and SRF/TCF nih.gov.

Future research should aim to:

Identify Novel Protein Interactions: Employ advanced proteomic techniques (e.g., affinity pull-downs, mass spectrometry) to identify other cellular proteins that ET-729 directly interacts with, beyond DNA.

Elucidate Gene Expression Networks: Conduct transcriptomic and epigenomic studies to map the full spectrum of genes whose expression is altered by ET-729 and to understand the downstream signaling cascades involved.

Investigate Microtubule Dynamics: Further explore the impact of ET-729 on microtubule stability and dynamics, and whether this contributes synergistically to its cytotoxic effects, similar to other microtubule-targeting agents.

Clarify DNA-Protein Complex Formation: Detail the precise nature of interactions between ET-729-DNA adducts and cellular machinery, such as DNA repair enzymes (e.g., XPG) or transcription factors, to understand how these complexes lead to cell death researchgate.net.

Rational Design and Synthesis of Next-Generation Ecteinascidine 729 Analogues with Enhanced Specificity, Potency, or Stability

The development of analogues is a cornerstone of drug discovery, aiming to improve pharmacokinetic properties, reduce toxicity, and enhance efficacy. Structure-activity relationship (SAR) studies for ecteinascidins have been historically limited by the scarcity of the natural product and the low chemical diversity achievable through direct isolation or early biosynthetic methods researchgate.net. ET-729 itself is a known analogue, characterized by the N-demethylation of a precursor compared to ET-743 researchgate.netrsc.orguva.esmdpi.com.

Research efforts should focus on:

Expanding SAR Studies: Systematically synthesize and evaluate a diverse library of ET-729 analogues. This includes modifications to the tetrahydroisoquinoline subunits, the macrocyclic lactone ring, and other functional groups to identify key structural determinants for activity and selectivity.

Designing for Improved Properties: Focus on analogues that demonstrate enhanced specificity for cancer cells, increased potency (lower IC50 values), improved metabolic stability, and better solubility. For instance, phthalascidin (PT 650) has been noted as an analogue with comparable activity to ET-743 but with improved synthetic accessibility and stability researchgate.netacs.org.

Leveraging Semisynthesis: Utilize the established semisynthetic routes, which allow for the preparation of various ecteinascidins from precursors like cyanosafracin B, to generate novel derivatives researchgate.netrsc.orguva.esmdpi.compreprints.org. The bridgehead amine in ET-729, for example, offers a site for creating new nitrogen-containing derivatives uva.esmdpi.com.

Exploring Total Synthesis Strategies: While complex, continued innovation in total synthesis methodologies could provide access to analogues not easily accessible through semisynthesis, potentially offering greater structural diversity and control.

| Analogue Name | Relationship to ET-729/ET-743 | Key Structural Feature / Modification | Noted Advantages |

| Ecteinascidin 729 | Demethylated analogue of ET-743 | N-demethylation at the N-12 position researchgate.netrsc.orguva.esmdpi.com | Potent antitumor activity nih.govnih.gov |

| Phthalascidin (PT 650) | Structural relative | Modified structure, potentially simpler or with different subunit composition researchgate.netacs.org | More readily synthesized and more stable than ET-743 researchgate.netacs.org |

| Other ET Analogues | Structural relatives | Variations in tetrahydroisoquinoline subunits, macrocyclic ring modifications researchgate.netresearchgate.netmdpi.com | Potential for improved cytotoxicity profiles researchgate.net |

Note: Specific potency data (e.g., IC50 values) for various analogues are often context-dependent (cell line, assay conditions) and require specific experimental validation for direct comparison.

Further Understanding of DNA-Drug Interactions Beyond Canonical Alkylation Mechanisms

While the primary mode of action involves covalent alkylation of DNA, particularly at the N-2 position of guanine in the minor groove, leading to DNA adducts and transcription arrest elsevier.esaacrjournals.orgnih.govresearchgate.netmdpi.com, the full extent of ET-729's interaction with the cellular machinery warrants deeper investigation. The compound's ability to poison the transcription-coupled nucleotide excision repair (TCR-NER) pathway, without directly inhibiting NER proteins, is a unique characteristic researchgate.net. Moreover, ET-729 adducts have been shown to trap the XPG endonuclease protein, leading to single-strand breaks that contribute to its anti-tumor activity researchgate.net.

Key areas for future exploration include:

Non-Covalent Interactions: Investigate any significant non-covalent binding modes or interactions with DNA that might contribute to its biological activity, beyond the primary alkylation event.

DNA Repair Pathway Modulation: Conduct detailed studies on how ET-729 influences various DNA repair mechanisms, particularly beyond TCR-NER. Understanding its impact on homologous recombination, base excision repair, and other pathways could reveal new therapeutic vulnerabilities or resistance mechanisms.

Chromatin and Epigenetic Effects: Explore whether ET-729 or its DNA adducts have any influence on chromatin structure, histone modifications, or epigenetic regulation, which could contribute to long-term cellular effects or altered gene expression patterns.

Cell Cycle and Apoptosis Signaling: Further dissect the precise signaling pathways that ET-729 activates or inhibits to induce cell cycle arrest and apoptosis, identifying key regulatory nodes that could be targeted for combination therapies.

Exploration of Biosynthetic Engineering for Sustainable Production and Diversification of this compound

The natural source of ecteinascidins, the marine tunicate Ecteinascidia turbinata, provides only limited quantities of these compounds, making direct extraction unsustainable for large-scale production smolecule.comflvc.org. While total synthesis is chemically challenging and often economically unviable for complex natural products flvc.orggoogle.com, semisynthesis, particularly from the bacterial precursor cyanosafracin B, has become the primary method for producing ET-743 and related compounds researchgate.netmdpi.compreprints.orgresearchgate.netgoogle.comresearchgate.net.

Future research should focus on:

Microbial Fermentation Optimization: Enhance the yield and efficiency of cyanosafracin B production by Pseudomonas fluorescens through metabolic engineering and optimized fermentation conditions.

Heterologous Biosynthesis: Explore the possibility of transferring the biosynthetic gene clusters responsible for ecteinascidin production into more amenable host organisms (e.g., E. coli, yeast) for sustainable and scalable production. This would involve identifying and characterizing the complete biosynthetic pathway.

Enzymatic Synthesis and Diversification: Utilize enzymes involved in the ecteinascidin biosynthetic pathway for engineered biocatalysis. This could enable the production of novel analogues with specific modifications that are difficult to achieve through traditional chemical synthesis.

Cellular Agriculture and Mariculture: Continue to investigate and optimize mariculture techniques for E. turbinata or its associated microbial symbionts as a potential source, though this remains a complex logistical challenge.

Ecteinascidine Compound Family Mentioned:

this compound (ET-729)

Ecteinascidine 743 (ET-743, Trabectedin (B1682994), Yondelis®)

Ecteinascidine 745

Ecteinascidine 759A

Ecteinascidine 759B

Ecteinascidine 770

Ecteinascidine 736

Ecteinascidine 637

Ecteinascidine 594

Ecteinascidin 722

Phthalascidin (PT 650)

Lurbinectedin (Tryptamidine, PM01183)

Q & A

Q. How can researchers reliably identify and characterize Ecteinascidin 729 in marine-derived samples?

Methodological Answer: Utilize high-resolution liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural identity. Compare spectral data with published reference libraries (e.g., Reaxys, SciFinder) and validate purity via HPLC with diode-array detection (DAD). For marine samples, optimize extraction protocols using polar solvents (e.g., methanol/water mixtures) followed by solid-phase extraction (SPE) to minimize matrix interference .

Q. What experimental designs are recommended to study Ecteinascidin 729’s mechanism of action in cancer cell lines?

Methodological Answer: Employ dose-response assays (e.g., IC50 determination) across multiple cancer cell lines (e.g., ovarian, breast) with appropriate controls (e.g., untreated cells, solvent-only controls). Use flow cytometry to assess apoptosis and cell cycle arrest. Pair these with RNA-seq or proteomic profiling to identify downstream targets. Validate findings using siRNA knockdown or pharmacological inhibitors of suspected pathways .

Q. How should researchers address discrepancies in reported bioactivity data for Ecteinascidin 729?

Methodological Answer: Analyze variables such as cell line genetic drift, assay conditions (e.g., serum concentration, incubation time), and compound stability in culture media. Replicate experiments under standardized protocols (e.g., ATCC cell authentication, controlled hypoxia/pH) and cross-validate using orthogonal assays (e.g., ATP-based viability vs. colony formation). Compare results with peer-reviewed studies that provide raw data or supplementary methods .

Advanced Research Questions

Q. What strategies optimize the total synthesis of Ecteinascidin 729 while maintaining stereochemical fidelity?

Methodological Answer: Focus on modular synthesis approaches, such as late-stage diversification of a common intermediate. Use asymmetric catalysis (e.g., Shiina macrolactonization) for stereocontrol, and monitor reaction progress via in situ FTIR or LC-MS. Validate intermediate structures with X-ray crystallography and compare synthetic yields/purity with natural isolates. Document all synthetic steps in detail for reproducibility .

Q. How can in vivo models be designed to evaluate Ecteinascidin 729’s pharmacokinetics and toxicity?

Methodological Answer: Use murine xenograft models with humanized liver systems to mimic human metabolic pathways. Conduct dose-ranging studies to determine maximum tolerated dose (MTD) and assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor regression rates .

Q. What statistical approaches resolve contradictions in transcriptomic data from Ecteinascidin 729-treated cells?

Methodological Answer: Apply batch-effect correction (e.g., ComBat) to normalize multi-platform genomic data. Use pathway enrichment analysis (e.g., GSEA, DAVID) to identify consensus biological processes across studies. Perform meta-analyses of publicly available datasets (e.g., GEO, ArrayExpress) to distinguish compound-specific effects from platform-specific noise .

Data Presentation & Reproducibility

Q. How should researchers document Ecteinascidin 729 experiments to ensure reproducibility?

Methodological Answer: Include raw spectral data (NMR, MS), chromatograms, and crystal structure CIF files in supplementary materials. For biological assays, provide step-by-step protocols, including instrument settings (e.g., flow rates, excitation wavelengths) and software versions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChEMBL or PubChem .

Analytical Techniques Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.